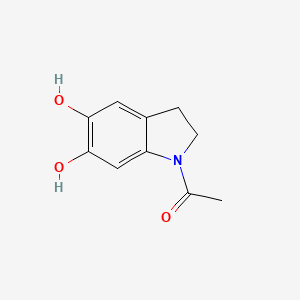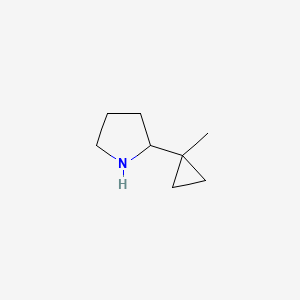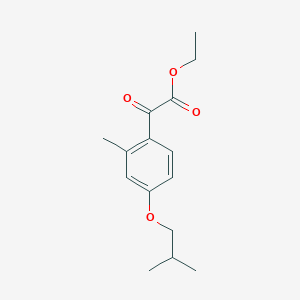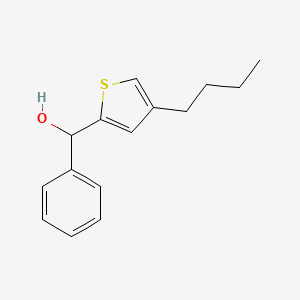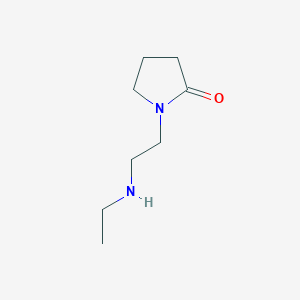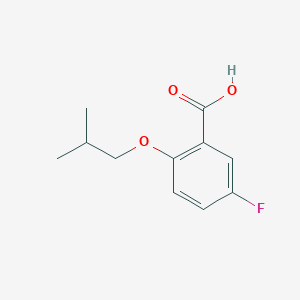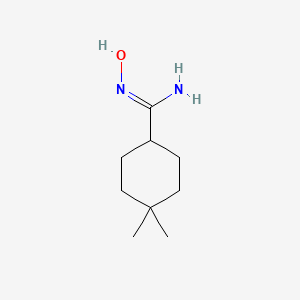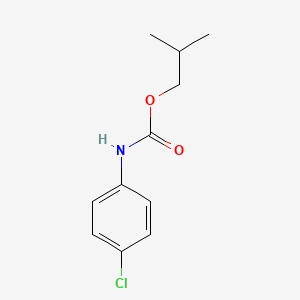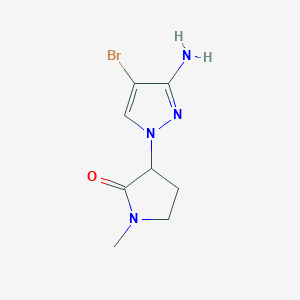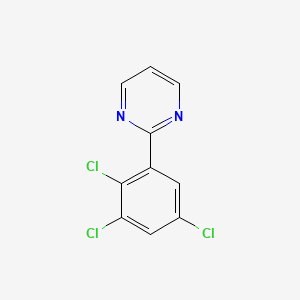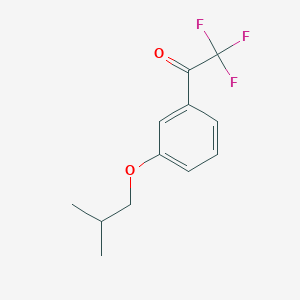
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H13F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with an isobutoxyphenyl substituent. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone typically involves the reaction of 3-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-isobutoxyphenyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the isobutoxyphenyl substituent.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Features both trifluoromethyl and phenyl groups.
Uniqueness: 2,2,2-Trifluoro-1-(3-isobutoxyphenyl)ethanone is unique due to the presence of the isobutoxyphenyl group, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H13F3O2 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13F3O2/c1-8(2)7-17-10-5-3-4-9(6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
JLFFTFALVJVJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


